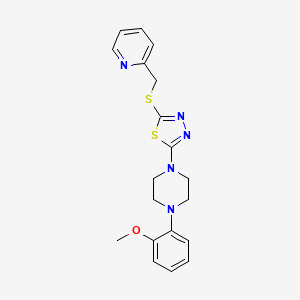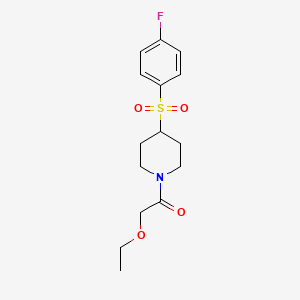
2-Ethoxy-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Ethoxy-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone” is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. It has a molecular formula of C15H20FNO4S .
Molecular Structure Analysis
The molecular structure of “2-Ethoxy-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone” consists of a piperidine ring attached to a sulfonyl group, which is further connected to a fluorophenyl group . The compound has an average mass of 329.387 Da and a monoisotopic mass of 329.109711 Da .Scientific Research Applications
Application 1: Protection of Hydroxyl Groups in Carbohydrate Chemistry
- Summary of the Application : The compound is used as a protecting group for hydroxyl groups in carbohydrate chemistry. It’s known as the 2-[(4-Fluorophenyl)-sulfonyl]ethoxy carbonyl (Fsec) group .
- Methods of Application : Fsec-Cl, a derivative of the compound, is prepared and used to protect 4-fluorobenzyl alcohol. The Fsec group is stable under acidic conditions and can be cleaved under mild basic conditions .
- Results or Outcomes : The Fsec group was successfully used to protect the unreactive 4-OH in a galactose building block that was later used in the synthesis of 6-aminohexyl galabioside .
Application 2: Antimalarial Activity
- Summary of the Application : Synthetic 1,4-disubstituted piperidines, which include this compound, have been evaluated for their antimalarial activity .
- Methods of Application : The antimalarial activity of these compounds was determined against cultured chloroquine-sensitive and resistant strains of Plasmodium falciparum .
- Results or Outcomes : Some of the compounds showed high activity and selectivity for the parasite, suggesting potential as novel antimalarial molecules .
Future Directions
properties
IUPAC Name |
2-ethoxy-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4S/c1-2-21-11-15(18)17-9-7-14(8-10-17)22(19,20)13-5-3-12(16)4-6-13/h3-6,14H,2,7-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOANLJVUJNHJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

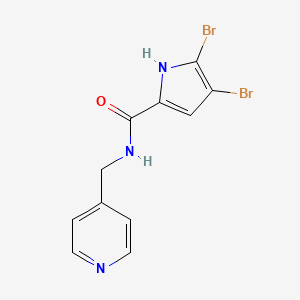
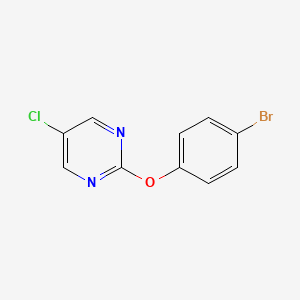
![1,6,7-trimethyl-3-(2-morpholinoethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2375610.png)
![Ethyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2375611.png)
![N-(3-chloro-4-methylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2375614.png)
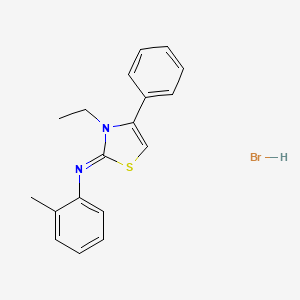
![8-(3,4-Dimethoxybenzoyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2375619.png)
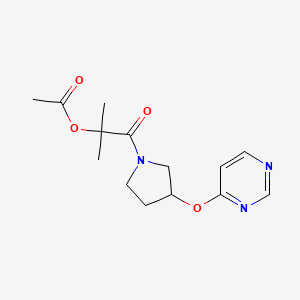
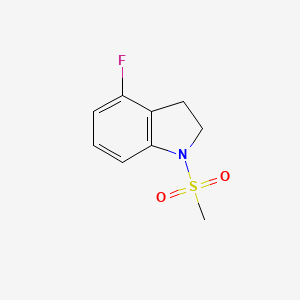
![3-(tert-butyl)-7,9-dimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2375623.png)
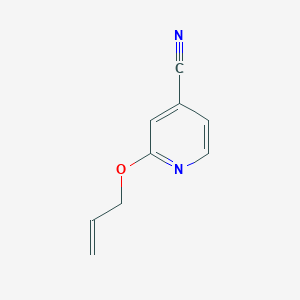
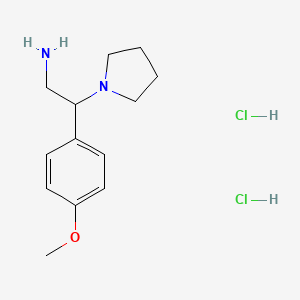
![2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2375628.png)
